molecular formula C13H7N5O3 B14943029 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole

4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B14943029
M. Wt: 281.23 g/mol
InChI Key: MMGMGIJRBPMKLF-UHFFFAOYSA-N
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Description

4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a benzoxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with nitrobenzene derivatives in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole, while electrophilic substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound’s electronic properties also allow it to interact with various biological molecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is unique due to its specific combination of a nitro group and a phenyl ring, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H7N5O3

Molecular Weight

281.23 g/mol

IUPAC Name

4-nitro-7-phenyl-1H-imidazo[4,5-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C13H7N5O3/c19-18(20)9-6-8-10(12-11(9)16-21-17-12)15-13(14-8)7-4-2-1-3-5-7/h1-6,17H

InChI Key

MMGMGIJRBPMKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C4C(=NON4)C(=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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